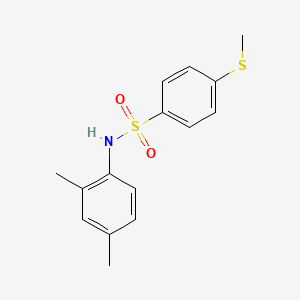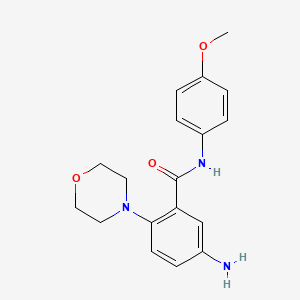
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, also known as CCN, is a chemical compound that is widely used in scientific research. It is a member of the benzamide family of compounds and has a molecular formula of C14H10Cl2N2O3. CCN is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and programmed cell death.
Mecanismo De Acción
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide works by binding to the catalytic site of PARP and inhibiting its activity. PARP is involved in the repair of DNA damage, and inhibition of PARP can lead to the accumulation of DNA damage and cell death. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PARP.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PARP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is its potency as a PARP inhibitor. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been shown to be more potent than other PARP inhibitors such as olaparib and veliparib. However, 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has not been extensively studied in vivo, so its effects in animal models are not well understood.
Direcciones Futuras
There are a number of future directions for research on 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide and PARP inhibition. One area of interest is the development of new PARP inhibitors with improved solubility and bioavailability. Another area of interest is the use of PARP inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is interest in studying the role of PARP in other biological processes, such as inflammation and aging, and the potential for PARP inhibitors to be used in these contexts.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is widely used in scientific research as a tool for studying the role of PARP in various biological processes. PARP has been implicated in DNA repair, inflammation, and cell death, making it an important target for drug development. 2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide has been used to study the effects of PARP inhibition in cancer cells, as well as in models of neurodegenerative diseases and inflammation.
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(12(16)6-8)14(19)17-9-3-5-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNGRTXJDILCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)





![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)

